Jacaric acid

Übersicht

Beschreibung

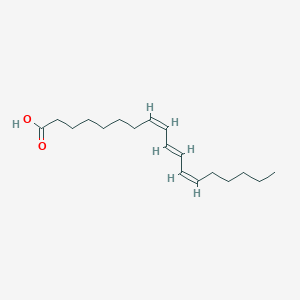

Jacaric acid is a conjugated polyunsaturated fatty acid . It occurs naturally in the seeds of the Jacaranda mimosifolia, which contain about 36% jacaric acid . It is considered a potent anticarcinogenic agent .

Synthesis Analysis

The synthesis of Jacaric acid has been investigated in several studies. For instance, one study investigated pomegranate seed oil for the presence of jacaric acid . The study used 13C NMR to establish the presence or absence of jacaric acid .Molecular Structure Analysis

Jacaric acid has a molecular formula of C18H30O2 . Its average mass is 278.430 Da and its monoisotopic mass is 278.224579 Da .Chemical Reactions Analysis

Jacaric acid has been found to inhibit the growth of murine macrophage-like leukemia PU5-1.8 cells by inducing cell cycle arrest and apoptosis . Another study found that conjugated linolenic acids, including jacaric acid, can trigger ferroptotic cell death .Physical And Chemical Properties Analysis

Jacaric acid has a melting point of 44 °C . It has a molar mass of 278.436 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Immunomodulatory Activity

Jacaric acid has been shown to exhibit no significant cytotoxicity on murine peritoneal macrophages but markedly increases their cytostatic activity on T-cell lymphoma cells .

Anti-Leukemic Action

Jacaric acid can significantly inhibit the growth of human eosinophilic leukemia EoL-1 cells in vitro. It triggers cell cycle arrest and induces apoptosis and differentiation of leukemia cells .

Activation of Macrophages

This compound enhances the cytostatic and endocytic activities of murine peritoneal macrophages, along with the production of reactive oxygen and nitrogen species, and the secretion of various pro-inflammatory cytokines .

Treatment for Myeloid Leukemia

Jacaric acid has demonstrated a growth-inhibitory effect on murine macrophage-like leukemia cells through inducing cell cycle arrest and apoptosis, while exhibiting minimal cytotoxicity to normal murine cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KDQYYBQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027545 | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jacaric acid | |

CAS RN |

28872-28-8 | |

| Record name | Jacaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that jacaric acid triggers apoptosis by:

- Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []

- Inducing oxidative stress: Jacaric acid can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]

- Modulating PKC signaling: The anti-cancer effects of jacaric acid are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []

ANone: Jacaric acid is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.

- Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of jacaric acid in various samples. [, ]

A: Studies in rats have shown that jacaric acid is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of jacaric acid is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []

ANone: While research is ongoing, preclinical studies suggest that jacaric acid may offer several potential health benefits, including:

- Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of jacaric acid to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]

- Anti-allergic effects: Jacaric acid can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []

- Immunomodulatory effects: Jacaric acid can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []

A: While jacaranda seed oil is the most well-known source of jacaric acid, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain jacaric acid, but further analysis using 13C NMR spectroscopy confirmed its absence. []

ANone: Despite its promising bioactivities, several challenges need to be addressed before jacaric acid can be developed as a therapeutic agent:

- Stability and Formulation: Jacaric acid, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []

- Targeted Delivery: Developing targeted delivery systems to deliver jacaric acid specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []

- Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of jacaric acid observed in preclinical studies and to determine optimal dosages and treatment regimens. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)